molecular formula C21H18BrN5O2 B2568940 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1326867-05-3

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2568940
CAS No.: 1326867-05-3
M. Wt: 452.312
InChI Key: CASPISUHQCVXLJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazine-acetamide class, characterized by a fused pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a 4-bromophenyl group at position 2 and an N-(2,4-dimethylphenyl)acetamide side chain. Its molecular formula is C₂₂H₂₀BrN₅O₂, with a molecular weight of 482.34 g/mol (estimated). The 2,4-dimethylphenyl substituent on the acetamide moiety distinguishes it from analogs with methoxy, chloro, or other aryl groups .

Properties

CAS No.

1326867-05-3

Molecular Formula

C21H18BrN5O2

Molecular Weight

452.312

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C21H18BrN5O2/c1-13-3-8-17(14(2)9-13)24-20(28)11-26-21(29)19-10-18(25-27(19)12-23-26)15-4-6-16(22)7-5-15/h3-10,12H,11H2,1-2H3,(H,24,28)

InChI Key

CASPISUHQCVXLJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has gained attention for its diverse biological activities. This article explores the compound's biological activity, synthesizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19BrN4O2C_{20}H_{19}BrN_{4}O_{2} with a molecular weight of approximately 456.3 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazine core with a bromophenyl substituent and an acetamide functional group. The unique arrangement of these moieties is believed to enhance its interaction with biological targets.

Biological Activities

Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine scaffold exhibit various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazines demonstrate significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, one study reported that similar compounds inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting key enzymes involved in cancer metabolism and signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this class of compounds may possess antimicrobial activity against certain bacterial strains, although further research is necessary to confirm these effects .

Research Findings

A detailed examination of the biological activity of this compound reveals several key findings:

Activity Description Reference
AnticancerInduces apoptosis in breast cancer cells; inhibits cell growth
Enzyme InhibitionInhibits enzymes critical for cancer metabolism
AntimicrobialExhibits activity against specific bacterial strains

Case Studies

Several case studies have focused on the biological implications of pyrazolo[1,5-d][1,2,4]triazine derivatives:

  • Case Study on Anticancer Activity : A study published in Medicinal Chemistry evaluated a series of pyrazolo[1,5-d][1,2,4]triazine derivatives for their anticancer properties. The lead compound demonstrated a significant reduction in tumor size in xenograft models .
  • Enzyme Inhibition Study : Another research article highlighted the ability of these compounds to inhibit specific kinases involved in cancer progression. The results indicated that the bromophenyl substituent plays a crucial role in enhancing inhibitory potency .
  • Antimicrobial Assessment : A recent investigation assessed the antimicrobial efficacy of various pyrazolo derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the side chains significantly influenced antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound is compared to three analogs (Table 1), highlighting substituent variations and their implications:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R1: 4-Bromophenyl; R2: 2,4-Dimethylphenyl C₂₂H₂₀BrN₅O₂ 482.34 Enhanced lipophilicity due to bromine and methyl groups; potential metabolic stability
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide R1: 4-Bromophenyl; R2: 3-Methoxybenzyl C₂₁H₁₈BrN₅O₃ 468.31 Reduced steric hindrance compared to dimethylphenyl; methoxy group may improve solubility
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide R1: 4-Methoxyphenyl; R2: 4-Chlorobenzyl C₂₀H₁₈ClN₅O₃ 435.85 Chlorine and methoxy groups balance electronic effects; discontinued commercial availability
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Simplified acetamide backbone C₁₂H₁₀BrN₃O 292.13 Smaller structure with pyrazine ring; intramolecular H-bonding enhances crystallinity

Table 1 : Structural and molecular comparisons of the target compound with analogs.

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